molecular formula C11H14N4S B1491216 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide CAS No. 2097971-20-3

2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide

Cat. No. B1491216
CAS RN: 2097971-20-3
M. Wt: 234.32 g/mol
InChI Key: DWXYUKQGCAQBII-UHFFFAOYSA-N
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Description

2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide (ETPAM) is a novel small molecule inhibitor of the enzyme acetylcholinesterase (AChE). AChE is a key enzyme involved in the breakdown of the neurotransmitter acetylcholine (ACh), which is essential for the transmission of nerve impulses in the brain. ETPAM has been studied for its potential to treat Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Research has focused on synthesizing and characterizing heterocyclic compounds incorporating the thiophene moiety due to their promising biological activities. For instance, compounds incorporating thiophene and pyrazole structures have been synthesized and evaluated for their antitumor activities against hepatocellular carcinoma (HepG2) cell lines, revealing promising activities for several synthesized compounds (Gomha, Edrees, & Altalbawy, 2016). This research suggests that structurally related compounds, such as 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide, could also possess significant antitumor potential.

Antidepressant Activity

Compounds with thiophene and pyrazole scaffolds have also been synthesized and tested for their antidepressant activities. Specifically, phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides demonstrated significant antidepressant effects in preclinical evaluations, indicating the potential therapeutic use of similar compounds in treating depression (Mathew, Suresh, & Anbazhagan, 2014).

Antimicrobial and Antifungal Activities

Research on chitosan Schiff bases modified with heterocyclic moieties, including pyrazole derivatives, demonstrated varied antimicrobial activities against both gram-negative and gram-positive bacteria, as well as fungi. This suggests that compounds like this compound could be explored for antimicrobial and antifungal applications (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

properties

IUPAC Name

2-(1-ethyl-3-thiophen-3-ylpyrazol-4-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-2-15-6-9(5-10(12)13)11(14-15)8-3-4-16-7-8/h3-4,6-7H,2,5H2,1H3,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXYUKQGCAQBII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CSC=C2)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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